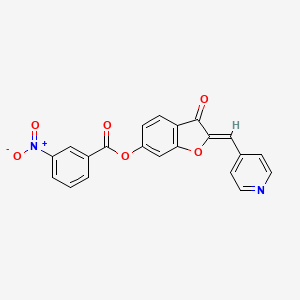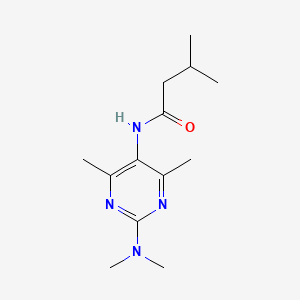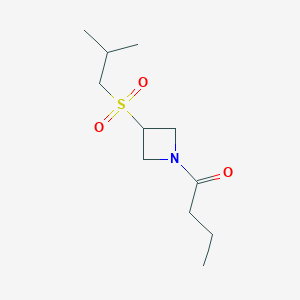
5-Phenyl-2-(phenylsulfanyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2-(phenylsulfanyl)nicotinonitrile is a chemical compound with the molecular formula C18H12N2S . It has an average mass of 288.366 Da and a monoisotopic mass of 288.072113 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . For a detailed view of its structure, please refer to the resources provided by ChemSpider or ChemicalBook .科学的研究の応用
Chemical Genetics and Apoptosis Induction
5-Phenyl-2-(phenylsulfanyl)nicotinonitrile has been explored within the scope of chemical genetics, specifically for the development and utilization of cell- and caspase-based assays aimed at discovering apoptosis inducers. This research has identified small molecules with the potential to induce apoptosis, including N-phenyl nicotinamides, highlighting the compound's relevance in the identification and understanding of biological systems, new drugs, signaling pathways, and druggable targets (Cai, Drewe, & Kasibhatla, 2006).
Corrosion Inhibition
Research on nicotinonitriles, including compounds structurally related to this compound, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the mechanisms of corrosion inhibition and the potential of such compounds to protect industrial materials from corrosive damage, enhancing their longevity and performance (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Antimicrobial and Photodynamic Properties
The integration of nitroimidazole derivatives, akin to the structural framework of this compound, into ruthenium complexes has been investigated for its antibacterial properties. These studies underscore the potential of such compounds in the development of new antimicrobial agents that could be activated or enhanced by light exposure, offering innovative approaches to combating bacterial infections (Giacomazzo et al., 2021).
Synthesis and Chemical Reactivity
Research into the synthesis of novel pyridine and pyridazine derivatives starting from compounds like this compound has expanded the chemical toolkit available for the creation of diverse molecular architectures. Such work lays the groundwork for the development of new materials and molecules with potential applications in various fields, from pharmaceuticals to advanced materials science (Abdelrazek, El‐Din, & Mekky, 2001).
Anticancer Research
Investigations into the synthesis of aza-analogues of furamidine, structurally related to this compound, have shown significant promise in anticancer research. These compounds have been evaluated for their efficacy against Trypanosoma and Plasmodium species, with some demonstrating curative properties in in vivo models. This research highlights the potential of such compounds in the development of new treatments for cancer and parasitic infections (Ismail et al., 2003).
Safety and Hazards
A Safety Data Sheet (SDS) would provide comprehensive information about the safety measures and potential hazards associated with 5-Phenyl-2-(phenylsulfanyl)nicotinonitrile . It’s crucial to refer to the SDS for handling and storage guidelines, personal protective equipment recommendations, and first aid measures.
特性
IUPAC Name |
5-phenyl-2-phenylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S/c19-12-15-11-16(14-7-3-1-4-8-14)13-20-18(15)21-17-9-5-2-6-10-17/h1-11,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVDBYAKSCQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)SC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2924400.png)
![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2924402.png)


![N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2924405.png)
![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2924406.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2924413.png)


![N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide](/img/structure/B2924420.png)


![2-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2924423.png)